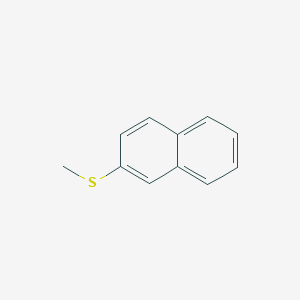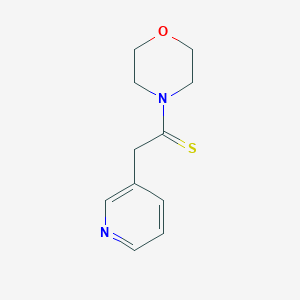
4-(3-Pyridylthioacetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyridylthioacetyl)morpholine (PATM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a morpholine ring attached to a pyridine ring through a thioacetyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of 4-(3-Pyridylthioacetyl)morpholine is not fully understood. However, it has been suggested that 4-(3-Pyridylthioacetyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(3-Pyridylthioacetyl)morpholine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
4-(3-Pyridylthioacetyl)morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Pyridylthioacetyl)morpholine inhibits the proliferation of cancer cells and reduces the expression of inflammatory genes. In vivo studies have shown that 4-(3-Pyridylthioacetyl)morpholine reduces tumor growth and inflammation in animal models. 4-(3-Pyridylthioacetyl)morpholine has also been found to have low toxicity in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(3-Pyridylthioacetyl)morpholine in lab experiments include its low toxicity, stability, and potential applications in various fields. However, the limitations of using 4-(3-Pyridylthioacetyl)morpholine include its low yield, difficulty in synthesis, and limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 4-(3-Pyridylthioacetyl)morpholine. One direction is to study the structure-activity relationship of 4-(3-Pyridylthioacetyl)morpholine and its derivatives to identify more potent anti-cancer and anti-inflammatory agents. Another direction is to study the potential of 4-(3-Pyridylthioacetyl)morpholine as a ligand in metal complexes for various applications, including catalysis and drug delivery. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-Pyridylthioacetyl)morpholine and its potential as a diagnostic and therapeutic agent.
Synthesis Methods
4-(3-Pyridylthioacetyl)morpholine can be synthesized using various methods, including the reaction of morpholine with 3-mercapto-pyridine-2-carboxylic acid followed by acetylation using acetic anhydride. Another method involves the reaction of morpholine with 3-pyridylthiocyanate in the presence of triethylamine followed by hydrolysis using hydrochloric acid. The yield of 4-(3-Pyridylthioacetyl)morpholine using these methods varies from 50-70%.
Scientific Research Applications
4-(3-Pyridylthioacetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. 4-(3-Pyridylthioacetyl)morpholine has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. In material science, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a ligand in metal complexes. It has been found to form stable complexes with various metals, including copper, nickel, and cobalt. In analytical chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a reagent in the determination of various metals, including copper, iron, and zinc.
properties
CAS RN |
5423-64-3 |
|---|---|
Product Name |
4-(3-Pyridylthioacetyl)morpholine |
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-pyridin-3-ylethanethione |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-4-6-14-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 |
InChI Key |
GTBVCLWBSABWPA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
Canonical SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
Other CAS RN |
5423-64-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



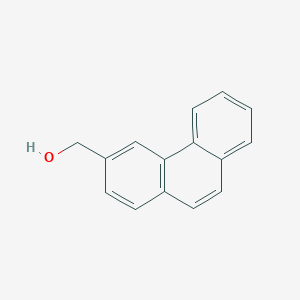
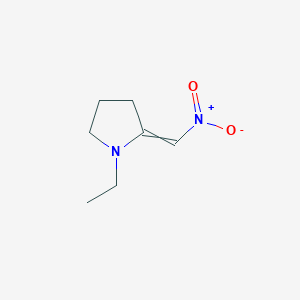
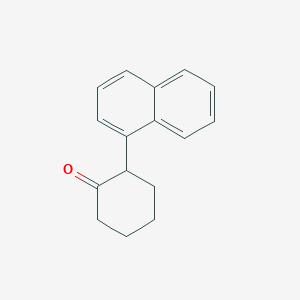
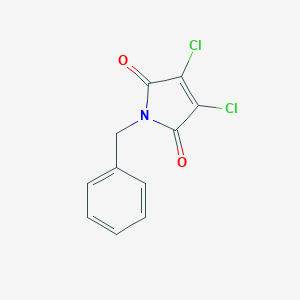
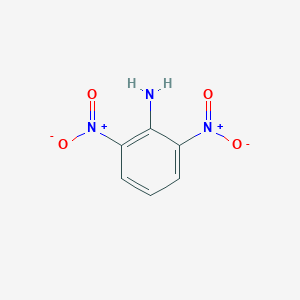
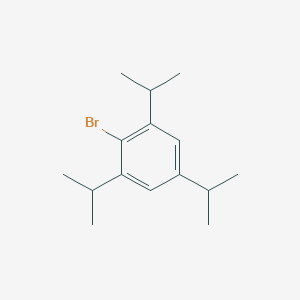
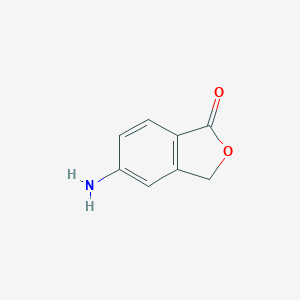
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
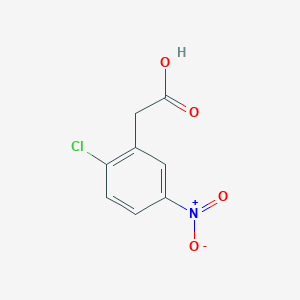
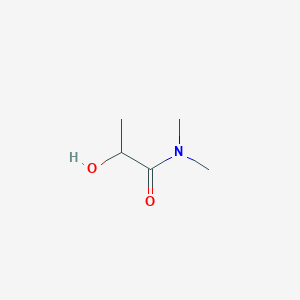

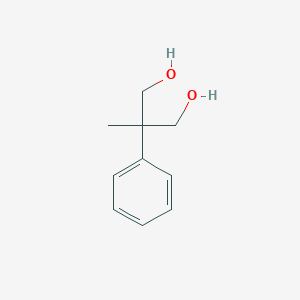
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
